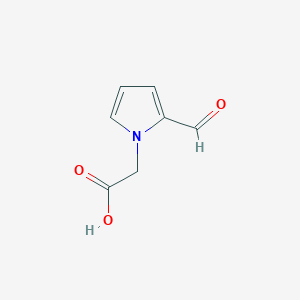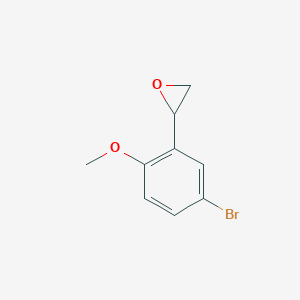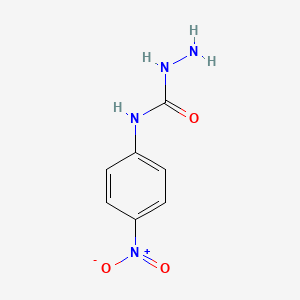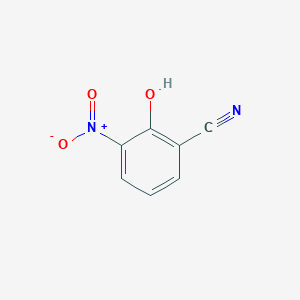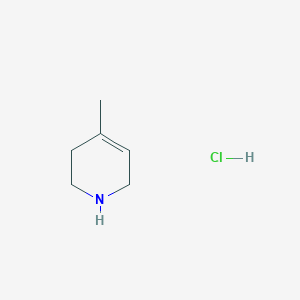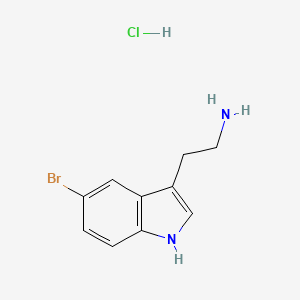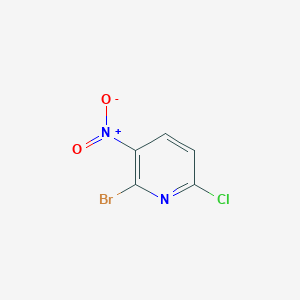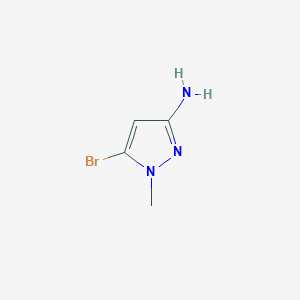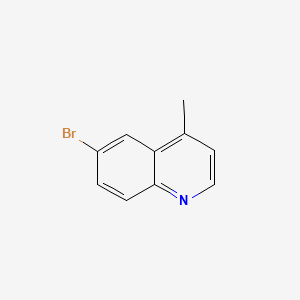
6-Bromo-4-methylquinoline
Overview
Description
6-Bromo-4-methylquinoline is a chemical compound with the empirical formula C10H8BrN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 6-Bromo-4-methylquinoline involves a condensation between -keto esters and 4-bromoaniline and the cyclization of the resulting anilides into 6-bromoquinolin-2(1H)-one, otherwise known as the Knorr reaction .Molecular Structure Analysis
The molecular weight of 6-Bromo-4-methylquinoline is 222.08 g/mol . The SMILES string representation isCC1=CC=NC2=C1C=C(Br)C=C2 . Physical And Chemical Properties Analysis
6-Bromo-4-methylquinoline is a solid substance . It has a molecular weight of 222.08 g/mol . The exact mass is 220.98401 g/mol .Scientific Research Applications
Anticancer Research
6-Bromo-4-methylquinoline has been identified as a core structure in the development of anticancer agents. Its ability to interfere with cellular processes makes it a candidate for synthesizing compounds that can target cancer cells. Researchers are exploring its efficacy in various cancer models, particularly in the synthesis of compounds that can inhibit kinase enzymes, which are often overactive in cancer cells .
Antimicrobial and Antiviral Agents
The quinoline moiety is known for its antimicrobial properties. 6-Bromo-4-methylquinoline derivatives are being studied for their potential to act as antibacterial and antiviral agents, including as a treatment against COVID-19. This research is crucial in the ongoing fight against emerging infectious diseases .
Anti-inflammatory Applications
Inflammation is a biological response to harmful stimuli, and controlling it is vital for treating various diseases. 6-Bromo-4-methylquinoline is being investigated for its anti-inflammatory properties, which could lead to new treatments for chronic inflammatory diseases .
Antituberculosis Activity
Tuberculosis remains a significant global health challenge. Compounds derived from 6-Bromo-4-methylquinoline are being tested for their effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The goal is to develop more effective and less toxic drugs than current treatments .
Cardiovascular Therapeutics
Cardiovascular diseases are the leading cause of death globally. Research into 6-Bromo-4-methylquinoline derivatives aims to discover new therapeutic agents that can treat various cardiovascular conditions by modulating biological pathways involved in heart disease .
Anticonvulsant Properties
Epilepsy and other seizure disorders are often treated with anticonvulsant drugs. 6-Bromo-4-methylquinoline is being studied for its potential use in the development of new anticonvulsant medications, which could offer alternatives to patients who do not respond well to existing treatments .
Antiplasmodial and Antimalarial Effects
Malaria is a life-threatening disease caused by Plasmodium parasites. 6-Bromo-4-methylquinoline derivatives are being explored for their antiplasmodial activity, which could lead to the creation of novel antimalarial drugs, especially important as resistance to current medications grows .
Green Chemistry and Sustainable Processes
The synthesis of 6-Bromo-4-methylquinoline and its derivatives is also an area of interest in green chemistry. Researchers are developing more sustainable and environmentally friendly methods to produce these compounds, reducing the impact on the environment and improving safety in chemical processes .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
The interaction of this compound with its targets, and any resulting changes, are areas of ongoing research .
Biochemical Pathways
As a quinoline derivative, it may potentially interact with various biochemical pathways, but further studies are required to confirm this .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its potential as a therapeutic agent .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
6-bromo-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZQSJLYRMZRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499681 | |
| Record name | 6-Bromo-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methylquinoline | |
CAS RN |
41037-28-9 | |
| Record name | 6-Bromo-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41037-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

